7-Hydroxyphenprocoumon
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Overview
Description
7-Hydroxyphenprocoumon is a hydroxylated metabolite of phenprocoumon, a widely used anticoagulant drug. Phenprocoumon belongs to the group of vitamin K antagonists, which are used for the prevention and treatment of thromboembolic disorders. The compound is characterized by the presence of a hydroxyl group at the 7th position of the phenprocoumon molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyphenprocoumon typically involves the hydroxylation of phenprocoumon. This can be achieved through various chemical reactions, including the use of hydroxylating agents such as hydrogen peroxide or through enzymatic hydroxylation using liver microsomes .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through high-performance liquid chromatography (HPLC) to isolate the desired hydroxylated product .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyphenprocoumon undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted phenprocoumon derivatives.
Scientific Research Applications
7-Hydroxyphenprocoumon has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of phenprocoumon metabolism.
Biology: Investigated for its role in the metabolic pathways of anticoagulant drugs.
Medicine: Studied for its potential effects on blood coagulation and its interactions with other anticoagulant drugs.
Industry: Utilized in the development of new anticoagulant therapies and in the quality control of pharmaceutical products
Mechanism of Action
The mechanism of action of 7-Hydroxyphenprocoumon involves the inhibition of vitamin K epoxide reductase, an enzyme crucial for the recycling of vitamin K in the liver. This inhibition leads to a decrease in the production of active clotting factors, thereby exerting its anticoagulant effect. The compound specifically targets the vitamin K-dependent clotting factors II, VII, IX, and X .
Comparison with Similar Compounds
Warfarin: Another vitamin K antagonist with a similar mechanism of action.
Acenocoumarol: A coumarin derivative used as an anticoagulant.
Phenprocoumon: The parent compound from which 7-Hydroxyphenprocoumon is derived.
Uniqueness: this compound is unique due to its specific hydroxylation at the 7th position, which may influence its pharmacokinetic and pharmacodynamic properties. This specific modification can affect its metabolism and interaction with other drugs, making it a valuable compound for studying the metabolic pathways of anticoagulants .
Properties
CAS No. |
55789-04-3 |
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Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
4,7-dihydroxy-3-(1-phenylpropyl)chromen-2-one |
InChI |
InChI=1S/C18H16O4/c1-2-13(11-6-4-3-5-7-11)16-17(20)14-9-8-12(19)10-15(14)22-18(16)21/h3-10,13,19-20H,2H2,1H3 |
InChI Key |
HBAPGROFUGJSGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O |
Origin of Product |
United States |
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